cCMP sodium salt

Overview

Description

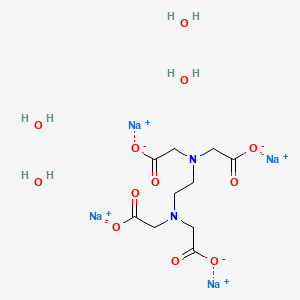

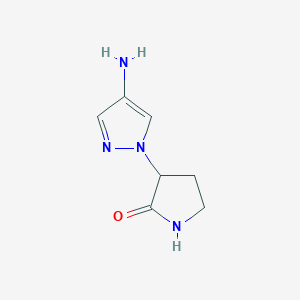

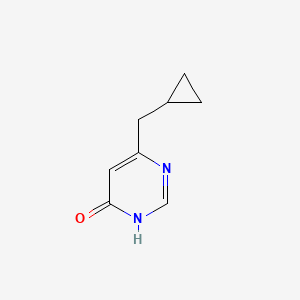

CCMP sodium salt, also known as Cytidine- 3’, 5’- cyclic monophosphate (cCMP), is a 2’,3’-cyclic nucleotide with a pyrimidine nucleobase . It has been detected in both eukaryotes and prokaryotes . It is typically available in the form of a lyophilized or crystallized sodium salt .

Molecular Structure Analysis

The molecular formula of cCMP sodium salt is C9H11N3NaO7P . Its molecular weight is 327.16 g/mol . The InChIKey, a unique identifier for the compound, is RZAHVNCNTLFRHJ-IAIGYFSYSA-M .Physical And Chemical Properties Analysis

CCMP sodium salt has a molecular weight of 327.16 g/mol . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 327.02323098 g/mol .Scientific Research Applications

Structural Properties

Cytidine-2’,3’-cyclic monophosphate, also known as 2’,3’-cCMP, is a cyclic phosphate ester of cytidine in which both the 2’- and the 3’-hydroxy groups are esterified by phosphoric acid . It is structurally related to the naturally occurring 2’,3’-cNMPs 2’,3’-cAMP, 2’,3’-cGMP, 2’,3’-cIMP, and 2’,3’-cUMP . This compound is a 2’,3’-cyclic nucleotide with a pyrimidine nucleobase, which has been detected in both eukaryotes and prokaryotes .

Solubility and Stability

2’,3’-cCMP is soluble in water (≥ 100 mM, limits have not been determined) . It has sufficient stability at room temperature and does not need special care during handling or shipment . However, for longer storage periods, it is recommended that the compound should be stored in the freezer, preferably in freeze-dried form .

Safety and Toxicity

Since cyclic nucleotides have multiple tasks in every organism, it is possible that corresponding analogues will interfere with many cell regulation processes in vivo . However, due to the rather small quantities to work with, no health hazards have been reported . Nevertheless, the in vivo properties of this compound are not sufficiently characterized up to now .

Medicinal Chemistry

More than 1500 analogs of cAMP and cGMP have been synthesized during the last six decades since their discovery as endogenous molecules . The chemical syntheses of the pyrimidine base-containing cyclic nucleotides cCMP and cUMP were reported in 1961 .

Second Messenger Role

After decades of intensive research on adenosine-3’,5’-cyclic monophosphate (cAMP)- and guanosine-3’,5’-cyclic monophosphate (cGMP)-related second messenger systems, also the noncanonical congeners cyclic cytidine-3’,5’-monophosphate (cCMP) and cyclic uridine-3’,5’-monophosphate (cUMP) gained more and more interest . Well-characterized small molecule analogs with reliable purities would serve as highly valuable tools for the evaluation of a putative second messenger role of cyclic pyrimidine nucleotides .

Bacterial Immunity

A study reveals cCMP and the related cUMP as nucleotide second messengers synthesized by specific bacterial pyrimidine cyclases and functioning in bacterial immunity against phages .

Safety and Hazards

CCMP sodium salt is intended for R&D use only and not for medicinal, household, or other use . In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .

Mechanism of Action

Cytidine 3’,5’-cyclic monophosphate sodium salt, also known as cCMP sodium salt, is a compound that has been identified in multiple biological systems

Target of Action

It has been suggested that ccmp sodium salt and the related cump function as nucleotide second messengers synthesized by specific bacterial pyrimidine cyclases .

Biochemical Pathways

It is known that ccmp sodium salt is produced by the hydrolysis of cytidine 5’-triphosphate by the enzyme cytidylyl cyclase . The downstream effects of this process are still being researched.

Pharmacokinetics

It is known that ccmp sodium salt is soluble in water , which may influence its bioavailability.

Result of Action

It is believed to play a role in bacterial immunity against phages .

Action Environment

For longer storage periods, it is recommended that the compound should be stored in the freezer, preferably in freeze-dried form .

properties

IUPAC Name |

sodium;1-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-4-aminopyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N3O7P.Na/c10-5-1-2-12(9(14)11-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAHVNCNTLFRHJ-IAIGYFSYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3616-08-8 (Parent) | |

| Record name | Cytidine, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054925336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

327.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cCMP sodium salt | |

CAS RN |

54925-33-6 | |

| Record name | Cytidine, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054925336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate](/img/structure/B1493751.png)

![7-(4-Methoxyphenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1493752.png)

![2-Methyl-3,5,7-triphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B1493756.png)

![2-(Pyridin-4-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1493770.png)